molecular formula C13H17BrO4 B8185516 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone

2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone

Cat. No.: B8185516
M. Wt: 317.17 g/mol
InChI Key: MFYZFAHCRFTSNC-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone is an organic compound characterized by the presence of a bromine atom, an ethoxymethyl group, and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone typically involves the bromination of 1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Sodium borohydride or lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.

    Oxidation: Potassium permanganate or chromium trioxide, acidic or basic conditions, and room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It may be used in studies to investigate its biological activity and potential as a drug candidate.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the ethoxymethyl and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxymethyl-2,6-dimethoxy-phenyl)-ethanone
  • 2-Bromo-1-(4-ethoxymethyl-2,6-dimethyl-phenyl)-ethanone
  • 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-propanone

Uniqueness

2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both ethoxymethyl and methoxy groups on the phenyl ring, along with the bromine atom, makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-bromo-1-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO4/c1-4-18-8-9-5-11(16-2)13(10(15)7-14)12(6-9)17-3/h5-6H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYZFAHCRFTSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=C(C(=C1)OC)C(=O)CBr)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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